![molecular formula C18H25NO4 B3034142 Benzyl 1-Boc-piperidine-3-carboxylate CAS No. 139985-95-8](/img/structure/B3034142.png)
Benzyl 1-Boc-piperidine-3-carboxylate
Overview
Description
Benzyl 1-Boc-piperidine-3-carboxylate (CAS# 139985-95-8) is a useful research chemical . It is a carbonyl compound .
Synthesis Analysis
The synthesis of Benzyl 1-Boc-piperidine-3-carboxylate involves several steps. During the optimization of the reaction conditions in different solvents, 1 H-NMR analysis of the crude reaction mixture after 1 h showed the formation of an intermediate compound .Molecular Structure Analysis
The molecular structure of Benzyl 1-Boc-piperidine-3-carboxylate is represented by the formula C18H25NO4 . The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving Benzyl 1-Boc-piperidine-3-carboxylate are complex and involve several steps. For instance, it has been reported that the compound can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .Physical And Chemical Properties Analysis
Benzyl 1-Boc-piperidine-3-carboxylate is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Drug Design and Synthesis
Benzyl 1-Boc-piperidine-3-carboxylate is a key component in the design and synthesis of various pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Synthesis of Piperidine Derivatives
This compound plays a significant role in the synthesis of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Development of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing piperidine moiety . This is an important area of research in the pharmaceutical industry .
Synthesis of SIRT2 Inhibitors
Benzyl 1-Boc-piperidine-3-carboxylate can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .
Synthesis of Chiral Compounds
N-Boc-3-piperidinone, a derivative of Benzyl 1-Boc-piperidine-3-carboxylate, is useful in stereocontrolled synthesis of chiral compounds .
Research in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 1-Boc-piperidine-3-carboxylate, is an important task of modern organic chemistry .
Safety And Hazards
properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-Boc-piperidine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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